2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide
2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide
Brand Name:
Vulcanchem
CAS No.:
81058-27-7
VCID:
VC0116624
InChI:
InChI=1S/C26H43BrO9/c1-23(2,3)19(28)32-13-14-15(34-20(29)24(4,5)6)16(35-21(30)25(7,8)9)17(18(27)33-14)36-22(31)26(10,11)12/h14-18H,13H2,1-12H3/t14-,15-,16+,17-,18+/m1/s1
SMILES:
CC(C)(C)C(=O)OCC1C(C(C(C(O1)Br)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C
Molecular Formula:
C26H43BrO9
Molecular Weight:
579.5 g/mol
2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide
CAS No.: 81058-27-7
Reference Standards
VCID: VC0116624
Molecular Formula: C26H43BrO9
Molecular Weight: 579.5 g/mol
CAS No. | 81058-27-7 |
---|---|
Product Name | 2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide |
Molecular Formula | C26H43BrO9 |
Molecular Weight | 579.5 g/mol |
IUPAC Name | [(2R,3R,4S,5R,6R)-6-bromo-3,4,5-tris(2,2-dimethylpropanoyloxy)oxan-2-yl]methyl 2,2-dimethylpropanoate |
Standard InChI | InChI=1S/C26H43BrO9/c1-23(2,3)19(28)32-13-14-15(34-20(29)24(4,5)6)16(35-21(30)25(7,8)9)17(18(27)33-14)36-22(31)26(10,11)12/h14-18H,13H2,1-12H3/t14-,15-,16+,17-,18+/m1/s1 |
Standard InChIKey | BSDBCYHGMPHOAL-SFFUCWETSA-N |
Isomeric SMILES | CC(C)(C)C(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)Br)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C |
SMILES | CC(C)(C)C(=O)OCC1C(C(C(C(O1)Br)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C |
Canonical SMILES | CC(C)(C)C(=O)OCC1C(C(C(C(O1)Br)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C |
Synonyms | 2,3,4,6-Tetrakis(2,2-dimethylpropanoate) α-D-Glucopyranosyl Bromide; 2,3,4,6-Tetra-O-pivaloyl-α-D-glucopyranosyl bromide; |
PubChem Compound | 10886360 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume